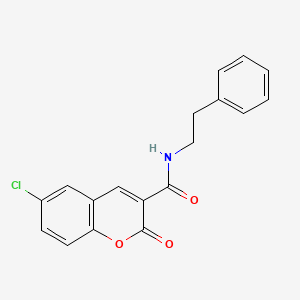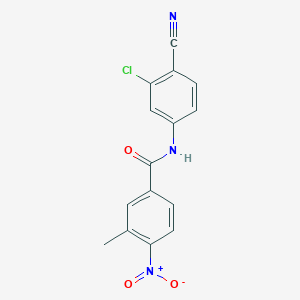![molecular formula C14H13N3O4S B5694149 N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide, commonly known as DAPA, is a chemical compound that has been extensively used in scientific research due to its unique properties. DAPA is a thioester derivative of pyrimidine nucleoside, which makes it a potent inhibitor of enzymes that are involved in DNA replication and repair.
Scientific Research Applications
DAPA has been extensively used in scientific research as a potent inhibitor of enzymes involved in DNA replication and repair. It has been shown to inhibit the activity of thymidylate synthase, which is a key enzyme in the synthesis of DNA. DAPA has also been shown to inhibit the activity of dihydrofolate reductase, which is another enzyme involved in DNA synthesis. DAPA has been used in various studies to investigate the role of these enzymes in cancer cell proliferation and to develop novel cancer therapies.
Mechanism of Action
DAPA inhibits the activity of thymidylate synthase and dihydrofolate reductase by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, thereby inhibiting DNA synthesis and repair. DAPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DAPA has been shown to have potent anti-cancer activity in various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting DNA synthesis and repair. DAPA has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
DAPA has several advantages for lab experiments. It is a potent inhibitor of enzymes involved in DNA synthesis and repair, which makes it a valuable tool for investigating the role of these enzymes in cancer cell proliferation. DAPA has also been shown to have low toxicity in normal cells, which makes it a promising candidate for the development of novel cancer therapies. However, the synthesis of DAPA is a multi-step process and requires expertise in organic chemistry. DAPA is also a relatively new compound, and its long-term effects on normal cells are not well understood.
Future Directions
There are several future directions for the use of DAPA in scientific research. One area of future research is the development of novel cancer therapies that target thymidylate synthase and dihydrofolate reductase using DAPA as a lead compound. Another area of future research is the investigation of the long-term effects of DAPA on normal cells and the development of strategies to minimize toxicity. DAPA may also have potential applications in the treatment of other diseases, such as inflammation and oxidative stress. Overall, DAPA is a promising compound for scientific research and has the potential to contribute to the development of novel cancer therapies.
Synthesis Methods
The synthesis of DAPA involves the reaction of 2-mercaptopyrimidine with 4-bromo-2-acetylphenyl isothiocyanate, followed by the reaction with hydroxylamine hydrochloride to obtain the final product. The synthesis of DAPA is a multi-step process and requires expertise in organic chemistry.
properties
IUPAC Name |
N-[4-[2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-8(18)15-10-4-2-9(3-5-10)11(19)7-22-14-16-12(20)6-13(21)17-14/h2-6H,7H2,1H3,(H,15,18)(H2,16,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXGHVXBSPXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]acetyl}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{[2-(4-bromophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5694069.png)
![5-bromo-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5694070.png)

![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-(4-{[(cyclopentylamino)carbonothioyl]amino}phenyl)-N-methylacetamide](/img/structure/B5694106.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)


![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)